molecular formula C17H12F3N5 B4349562 4-(difluoromethyl)-1-(2-fluorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-(2-fluorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4349562
M. Wt: 343.31 g/mol
InChI Key: PSXKKRHWOOLYAX-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1-(2-fluorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound characterized by its multiple fluorine atoms and heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. Key steps may include:

  • Formation of the pyrazole ring through cyclization reactions.

  • Introduction of fluorine atoms via electrophilic fluorination.

  • Subsequent functionalization to introduce the difluoromethyl group and the 2-fluorophenyl moiety.

Industrial Production Methods: Industrial-scale production would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the difluoromethyl group to a difluoromethyl ketone.

  • Reduction: Reduction of the pyrazolo[3,4-b]pyridine core to produce derivatives with different electronic properties.

  • Substitution: Replacement of the fluorine atoms with other functional groups to alter the compound's reactivity and properties.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like Dess-Martin periodinane or pyridinium chlorochromate.

  • Reduction reactions could involve hydrogenation catalysts such as palladium on carbon.

  • Substitution reactions might employ nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed:

  • Oxidation products: Difluoromethyl ketones.

  • Reduction products: Reduced pyrazolo[3,4-b]pyridine derivatives.

  • Substitution products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex organic molecules.

  • Biology: Its fluorinated structure may be useful in the design of bioactive compounds.

  • Medicine: Potential use in drug discovery, particularly in targeting specific biological pathways.

  • Industry: Application in materials science, such as the development of advanced polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atoms can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 4-(Difluoromethyl)benzonitrile

  • 4-(Difluoromethyl)-2-fluorobenzoic acid

  • [4-(Difluoromethyl)phenyl]methanamine

Uniqueness: This compound stands out due to its unique combination of fluorine atoms and heterocyclic structure, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(difluoromethyl)-1-(2-fluorophenyl)-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N5/c1-24-9-10(7-21-24)14-6-11(16(19)20)12-8-22-25(17(12)23-14)15-5-3-2-4-13(15)18/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXKKRHWOOLYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC3=C(C=NN3C4=CC=CC=C4F)C(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(difluoromethyl)-1-(2-fluorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
4-(difluoromethyl)-1-(2-fluorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
4-(difluoromethyl)-1-(2-fluorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
4-(difluoromethyl)-1-(2-fluorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
4-(difluoromethyl)-1-(2-fluorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
4-(difluoromethyl)-1-(2-fluorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine

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